molecular formula C12H15NO5 B2555064 N-Benzyloxetan-3-amine oxalate CAS No. 1956341-96-0

N-Benzyloxetan-3-amine oxalate

Cat. No. B2555064
CAS RN: 1956341-96-0
M. Wt: 253.254
InChI Key: FXVRJNNUVWIRMZ-UHFFFAOYSA-N
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Description

“N-Benzyloxetan-3-amine oxalate” is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance and its CAS number is 1956341-96-0 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.C2H2O4/c1-2-4-9 (5-3-1)6-11-10-7-12-8-10;3-1 (4)2 (5)6/h1-5,10-11H,6-8H2; (H,3,4) (H,5,6) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 253.25 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazoles and their derivatives, which could be synthesized from precursors related to N-Benzyloxetan-3-amine oxalate, have shown significant importance in medicinal chemistry and material science. The microwave-assisted synthesis technique, compared to conventional heating, offers efficient and quick research avenues in chemistry by directly coupling microwave energy with the molecules. This method has been utilized for the synthesis of various benzoxazole derivatives due to its effectiveness and utility in producing compounds with a wide range of pharmacological properties and applications in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, which could be structurally or functionally related to this compound. These processes are crucial for the degradation of resistant amino and azo compounds used across various industries, improving the efficacy of water treatment schemes. The degradation is highly sensitive to parameters like pH, initial concentration, and treatment time, with ozone and Fenton processes being particularly reactive towards these compounds (Bhat & Gogate, 2021).

Transition Metal Oxalates as Energy Storage Materials

Transition metal oxalates, a category that might encompass or relate to the applications of this compound, have been identified as promising energy storage materials. These oxalates offer versatility in roles across various energy storage devices, including lithium-ion batteries and supercapacitors. The exploration of transition metal oxalates for these purposes underscores the potential of oxalate compounds in contributing to more sustainable and greener energy storage solutions (Yeoh, Armer, & Lowe, 2018).

Safety and Hazards

The safety information for N-Benzyloxetan-3-amine oxalate indicates that it has some hazards associated with it. The GHS pictograms indicate that it has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Oxetanes, including N-Benzyloxetan-3-amine oxalate, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .

properties

IUPAC Name

N-benzyloxetan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRJNNUVWIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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